molecular formula C13H11N3S2 B2859274 5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile CAS No. 338417-45-1

5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile

Cat. No. B2859274
CAS RN: 338417-45-1
M. Wt: 273.37
InChI Key: FODWRFJUJJFKKI-BQYQJAHWSA-N
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Description

5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile, also known as 5-AEMSTC, is a synthetic compound of interest to scientists due to its potential applications in organic synthesis, medicinal chemistry, and drug discovery. 5-AEMSTC has been studied extensively in the laboratory, and its unique properties have been explored in a variety of contexts.

Scientific Research Applications

Synthesis and Chemical Reactivity

5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile and its derivatives are of significant interest due to their versatile chemical reactivity and potential applications in various fields of chemistry and materials science. The synthesis of thiazole derivatives often involves multicomponent reactions that allow for the introduction of various functional groups, enhancing their chemical diversity and potential for further chemical transformations. For instance, the synthesis of novel Schiff bases using 2-Amino-5-(3-fluoro-4-methoxyphenyl)thiazole-3-carbonitrile as a precursor has been reported, showcasing the utility of thiazole derivatives in constructing complex molecules with potential biological activities (Puthran et al., 2019).

Photophysical Properties

Thiazole derivatives with sulfur-containing groups exhibit interesting photophysical properties, which are crucial for applications in fluorescent materials, sensing, and optoelectronics. The modification of thiazole cores by introducing sulfur-containing functional groups can significantly influence their electronic structures, thereby affecting their luminescence properties. Studies on 5-Amino-2-(4-methylsulfanylphenyl)thiazoles have shed light on how such modifications can alter the energy levels of the lowest unoccupied molecular orbitals (LUMOs), potentially making these compounds suitable for applications in light-emitting devices and sensors (Murai et al., 2018).

Corrosion Inhibition

The application of thiazole derivatives in corrosion inhibition has been explored due to their ability to form protective layers on metal surfaces. Pyranopyrazole derivatives, for example, have demonstrated significant inhibition efficiency for mild steel in acidic environments. Such compounds can adsorb onto the metal surface, forming a barrier that protects the metal from corrosive agents. This property is particularly valuable in industries where metal longevity and integrity are critical (Yadav et al., 2016).

properties

IUPAC Name

5-[(E)-2-anilinoethenyl]-3-methylsulfanyl-1,2-thiazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S2/c1-17-13-11(9-14)12(18-16-13)7-8-15-10-5-3-2-4-6-10/h2-8,15H,1H3/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FODWRFJUJJFKKI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NSC(=C1C#N)C=CNC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CSC1=NSC(=C1C#N)/C=C/NC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(methylsulfanyl)-5-[(E)-2-(phenylamino)ethenyl]-1,2-thiazole-4-carbonitrile

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